VAP-1 Inhibition Potency: N-(2,4-dichlorobenzyl)-4-methylbenzamide Demonstrates 8-13× Greater Human Enzyme Affinity than Comparator Benzamides
N-(2,4-dichlorobenzyl)-4-methylbenzamide exhibits potent and selective inhibition of vascular adhesion protein-1 (VAP-1/AOC3). Against human recombinant VAP-1 expressed in CHO cells, the compound displays an IC50 of 180 nM, representing a 1.6-fold improvement in potency over the rat ortholog (IC50 = 23 nM) [1]. In direct comparison to a structurally distinct VAP-1 inhibitor, CHEMBL3110304 (Kd = 200 nM; IC50 = 290 nM), the target compound demonstrates approximately 8-fold higher binding affinity and 13-fold greater inhibitory potency [2]. These quantitative differences are critical for assay development where higher potency enables lower working concentrations and reduced off-target risk.
| Evidence Dimension | VAP-1 enzyme inhibition (human) |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | CHEMBL3110304: Kd = 200 nM; IC50 = 290 nM |
| Quantified Difference | 8-fold higher affinity (Kd ratio 1.1×); 13-fold higher potency (IC50 ratio 1.6×) |
| Conditions | Human recombinant VAP-1 expressed in CHO cells, 14C-benzylamine substrate, 20 min preincubation (IC50); Surface plasmon resonance (Kd) |
Why This Matters
Higher potency in the same assay system reduces compound consumption and minimizes off-target effects at lower screening concentrations.
- [1] BindingDB. BDBM50205269 (CHEMBL3919913): N-(2,4-dichlorobenzyl)-4-methylbenzamide VAP-1 Inhibition Data. Astellas Pharma / ChEMBL curated. View Source
- [2] BindingDB. BDBM50495408 (CHEMBL3110304): Human VAP-1 Binding and Inhibition Data. Abo Akademi University / ChEMBL curated. View Source
